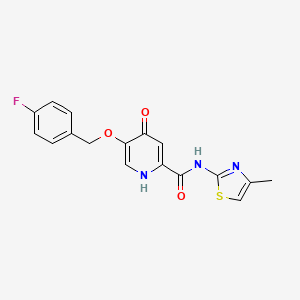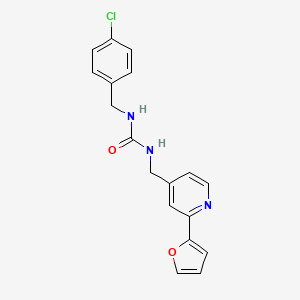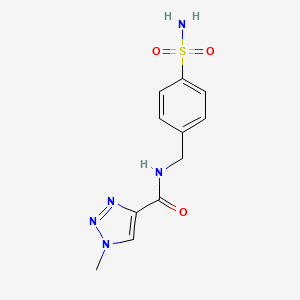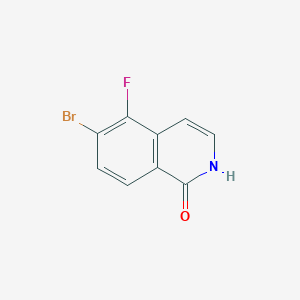
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” is a chemical compound with the molecular formula C15H16ClN3O2S . It is also known as "1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine" .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” includes a piperazine ring, which is attached to a 4-chlorophenyl group through a sulfonyl linkage and a 2-pyridyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene” include a molecular weight of 337.824, a density of 1.4±0.1 g/cm3, and a boiling point of 516.3±60.0 °C at 760 mmHg .科学的研究の応用
Induction of Parthenocarpy in Fruit Crops
4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: , also known as CPPU, is used to induce parthenocarpy in various fruit crops. Parthenocarpy is the process of fruit development without fertilization, resulting in seedless fruits. This application is particularly valuable in crops where seedless fruits are preferred or where pollination is unreliable .
Enhancement of Fruit Size and Quality
CPPU has been shown to promote fruit enlargement and improve fruit quality by affecting cell division and expansion. This application is beneficial for increasing the commercial value of fruits like kiwifruit, tomatoes, and apples .
Impact on the Phenylpropanoid Pathway
The phenylpropanoid pathway is crucial for the production of various secondary metabolites in plants. CPPU application has a significant impact on this pathway, influencing the synthesis of compounds like anthocyanins and flavonoids, which are important for fruit color and flavor .
Delay of Sugar Accumulation and Acid Degradation
In grape cultivation, CPPU delays sugar accumulation and acid degradation in berries, which can be used to control the timing of ripening and improve the balance of sweetness and acidity in the final product .
Influence on Gene Expression
CPPU affects the expression of genes related to ripening and secondary metabolite production. This application provides insights into the molecular mechanisms of fruit development and can be used to manipulate the ripening process for better control over fruit quality .
Potential Replacement for Hand Pollination
In pear cultivation, CPPU can potentially replace hand pollination by inducing parthenocarpy and improving fruit set. This application could reduce labor costs and increase efficiency in pear orchards .
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKSSXVSWKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976457 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204829 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
6098-02-8 |
Source


|
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889554.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2889556.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide](/img/structure/B2889558.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)




